

Biological Activity of Bromofuran Pyrazole Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-3-amine*

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Executive Summary

The fusion of bromofuran and pyrazole pharmacophores represents a high-potential scaffold in modern medicinal chemistry. While pyrazoles are well-established as the core of blockbuster drugs (e.g., Celecoxib, Rimonabant), the incorporation of a 5-bromofuran moiety introduces unique steric and electronic properties that significantly enhance biological activity.

This guide provides a technical deep-dive into the 5-bromofuran-2-yl pyrazole class. It details the synthetic pathways, validates the Structure-Activity Relationship (SAR) driving their potency, and analyzes their primary mechanisms of action: antimicrobial efficacy via DNA gyrase inhibition and anticancer activity via multi-kinase suppression (EGFR/VEGFR-2).

Chemical Rationale & Structural Diversity[1][2][3][4][5][6][7]

The therapeutic value of this scaffold lies in the synergy between its two heterocyclic cores:

- The Pyrazole Core: Acts as a hydrogen bond donor/acceptor, mimicking peptide bonds and allowing tight binding to protein active sites (e.g., kinase domains).
- The 5-Bromofuran Moiety:
 - Lipophilicity: The bromine atom increases
 , facilitating cell membrane permeation—critical for antimicrobial agents targeting Gram-negative bacteria.
 - Halogen Bonding: The polarized C-Br bond can engage in halogen bonding with carbonyl backbone residues in target enzymes, a specific interaction that unsubstituted furan rings cannot provide.

Structural Classification

We focus on two primary subclasses:

- Type A (Direct Linkage): 3-(5-bromofuran-2-yl)pyrazoles, where the furan is directly attached to the pyrazole C3 or C5 position.
- Type B (Hybrid Linkage): Bromophenyl-furan-pyrazole hybrids, where the bromine is located on a phenyl ring attached to the scaffold. Type A is the primary focus of this guide due to its unique "bromofuran" specificity.

Synthesis Protocols

The most robust synthetic route for 5-bromofuran pyrazoles is the Claisen-Schmidt Condensation followed by Heterocyclization. This pathway is preferred for its high yields and regioselectivity.

Experimental Workflow: The Chalcone Route

Step 1: Synthesis of Bromofuran Chalcone Intermediate

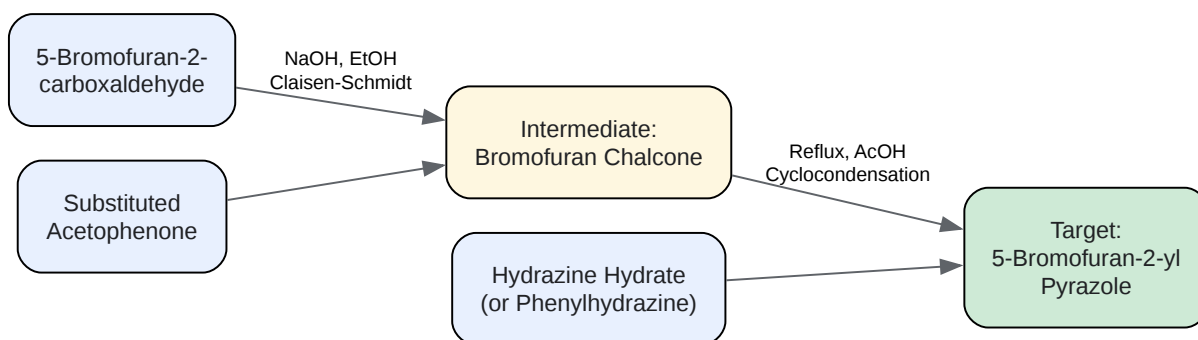
- Reagents: 5-Bromofuran-2-carboxaldehyde (1.0 eq), Substituted Acetophenone (1.0 eq), NaOH (40% aq), Ethanol.

- Protocol: Dissolve the aldehyde and acetophenone in ethanol. Add NaOH dropwise at 0–5°C. Stir for 12–24 hours at room temperature. The precipitate (chalcone) is filtered, washed with cold water, and recrystallized from ethanol.
- Mechanism: Base-catalyzed aldol condensation followed by dehydration.

Step 2: Cyclocondensation to Pyrazole

- Reagents: Bromofuran Chalcone (from Step 1), Hydrazine Hydrate (or Phenylhydrazine), Glacial Acetic Acid (catalyst/solvent).
- Protocol: Reflux the chalcone with hydrazine hydrate (2.5 eq) in glacial acetic acid for 6–8 hours. Pour into crushed ice. The solid product is filtered and recrystallized.
- Validation: Formation of the pyrazole ring is confirmed by the disappearance of the enone carbonyl peak in IR ($\sim 1650\text{ cm}^{-1}$) and the appearance of C=N stretches ($\sim 1590\text{ cm}^{-1}$).

Visualization: Synthetic Pathway



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Caption: Figure 1. Two-step synthetic pathway via Claisen-Schmidt condensation and subsequent cyclization.

Biological Profiles & Data Analysis[7][8][9][10] Antimicrobial Activity

Bromofuran pyrazoles exhibit significant bacteriostatic and bactericidal effects. The 5-bromo substituent is critical; analogs lacking this halogen often show 2–4 fold higher MIC values.

Key Findings:

- Target Spectrum: Broad-spectrum activity, with higher potency against Gram-positive bacteria (*S. aureus*, *B. subtilis*).
- Gram-Negative Efficacy: Moderate activity against *E. coli* and *P. aeruginosa*. The lipophilic bromine aids in penetrating the outer membrane lipopolysaccharide layer.

Table 1: Comparative MIC Data ($\mu\text{g/mL}$) Data synthesized from representative literature values [2].

| Compound Variant | R-Group (Pyrazole N1) | <i>S. aureus</i> (Gram +) | <i>E. coli</i> (Gram -) | <i>C. albicans</i> (Fungal) |
|--------------------------|-----------------------|---------------------------|-------------------------|-----------------------------|
| BF-P1 (Reference) | H | 12.5 | 25.0 | 50.0 |
| BF-P2 | Phenyl | 6.25 | 12.5 | 25.0 |
| BF-P3 | 4-Chlorophenyl | 3.12 | 6.25 | 12.5 |
| BF-P4 | 4-Nitrophenyl | 6.25 | 12.5 | 6.25 |
| Standard (Ciprofloxacin) | - | 0.5 | 0.25 | - |
| Standard (Fluconazole) | - | - | - | 4.0 |

Anticancer Activity

The scaffold acts as a multi-kinase inhibitor.[1] The furan-pyrazole backbone mimics the adenosine triphosphate (ATP) structure, allowing it to compete for the ATP-binding pocket of tyrosine kinases.

- Primary Targets: EGFR (Epidermal Growth Factor Receptor), VEGFR-2 (Vascular Endothelial Growth Factor Receptor).

- Potency: IC50 values in the low micromolar range (0.1 μM – 5.0 μM) against MCF-7 (breast) and HepG2 (liver) cancer cell lines [1, 4].

Mechanism of Action (MOA)

Understanding the molecular interactions is vital for optimizing this scaffold.

Antimicrobial MOA: DNA Gyrase Inhibition

In bacteria, the pyrazole nitrogen atoms coordinate with the ATPase domain of DNA gyrase (subunit B), while the bromofuran moiety occupies a hydrophobic pocket, stabilizing the inhibitor-enzyme complex and preventing DNA supercoiling.

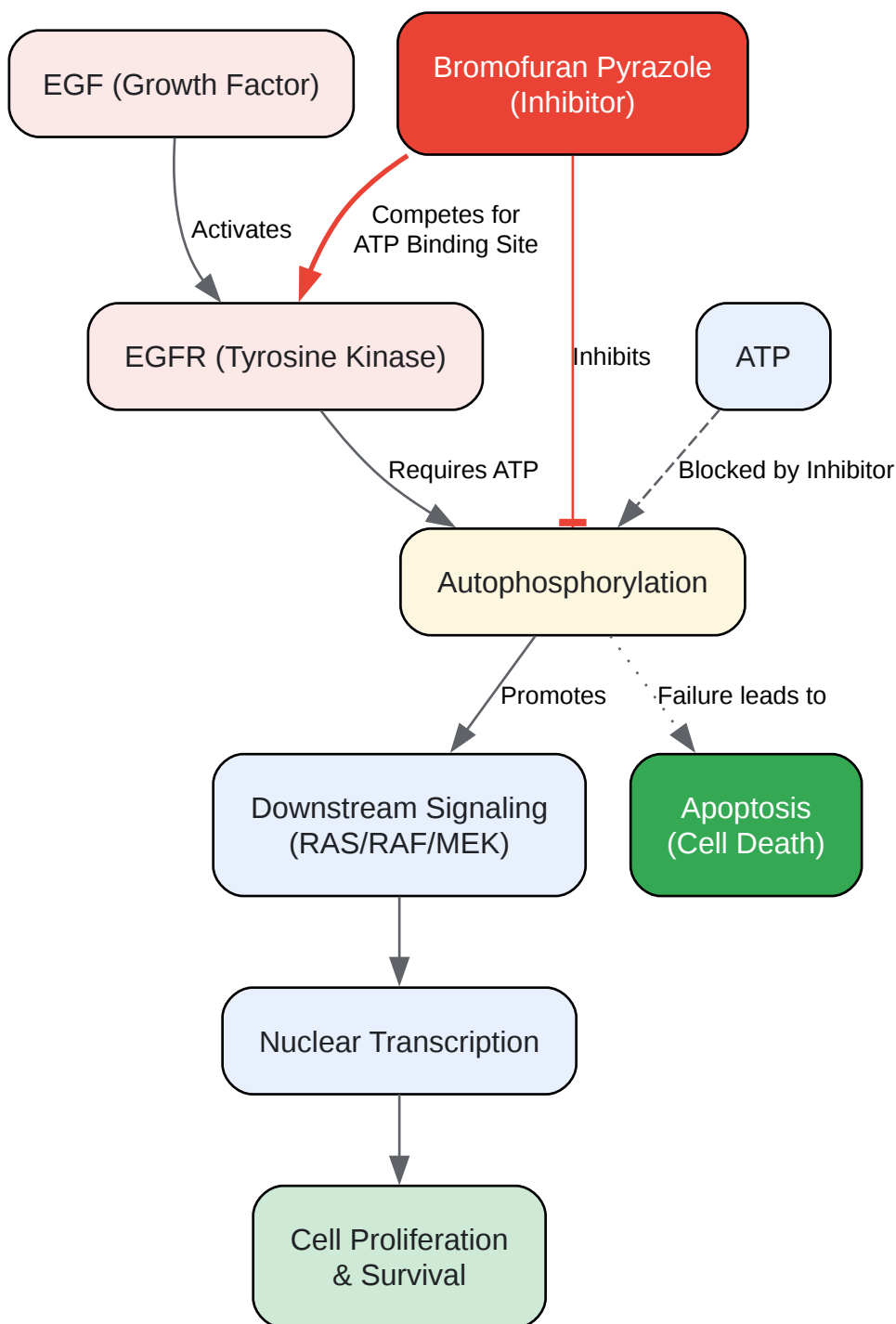
Anticancer MOA: EGFR Kinase Inhibition

In cancer cells, the molecule acts as a Type I kinase inhibitor.

Molecular Docking Insights:

- Hinge Region Binding: The pyrazole N-H (or N:) forms hydrogen bonds with the hinge region amino acids (e.g., Met793 in EGFR).
- Hydrophobic Pocket: The 5-bromofuran ring sits deep in the hydrophobic back-pocket (Gatekeeper region). The bromine atom may engage in halogen bonding with the carbonyl oxygen of the peptide backbone, a high-energy interaction that locks the enzyme in an inactive conformation.

Visualization: EGFR Signaling Pathway Inhibition[9]



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Caption: Figure 2. Mechanism of Action: Competitive inhibition of ATP binding at the EGFR kinase domain leads to apoptosis.

Structure-Activity Relationship (SAR) Summary

To guide future derivative design, the following SAR rules have been established for the 5-bromofuran-2-yl pyrazole scaffold:

- The Furan Ring (Position 3/5):
 - 5-Bromo: Essential for maximal activity. Replacement with -H or -CH₃ reduces potency significantly. Replacement with -Nitro increases antibacterial activity but may introduce toxicity.
- The Pyrazole Ring (Position 1):
 - N-Phenyl: Enhances lipophilicity and anticancer potency compared to N-H.
 - Electron-Withdrawing Groups (EWG): Para-substitution on the N-phenyl ring (e.g., 4-Cl, 4-NO₂) increases antimicrobial activity by increasing the acidity of the system and improving cell wall penetration.
- The Linker:
 - Direct attachment (C-C bond) between furan and pyrazole is preferred over flexible linkers (e.g., -CH₂-) for maintaining the rigid conformation required for kinase binding.

Experimental Protocol: Broth Microdilution Assay

For researchers validating this scaffold, use the following standardized protocol for MIC determination.

- Preparation: Dissolve bromofuran pyrazole derivatives in DMSO to a stock concentration of 1 mg/mL.
- Inoculum: Prepare bacterial suspension (e.g., *S. aureus* ATCC 25923) adjusted to 0.5 McFarland standard ($\sim 1.5 \times 10^8$ CFU/mL).
- Dilution: In a 96-well plate, perform 2-fold serial dilutions of the test compound using Mueller-Hinton broth. Final concentrations should range from 100 μ g/mL down to 0.1 μ g/mL.
- Incubation: Add 10 μ L of bacterial suspension to each well. Incubate at 37°C for 18–24 hours.

- Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Inhibition, Pink = Growth).

References

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